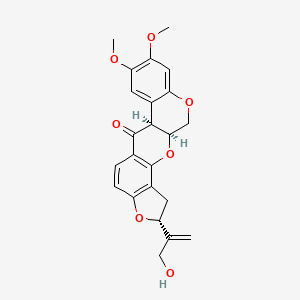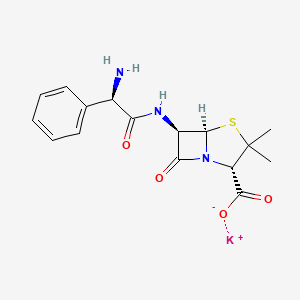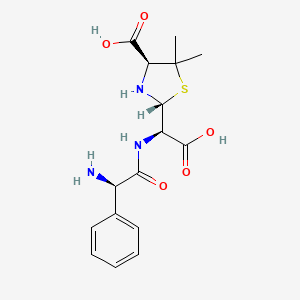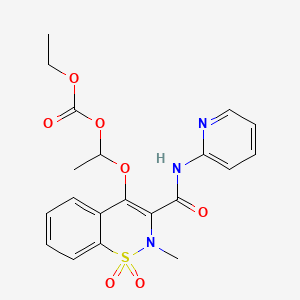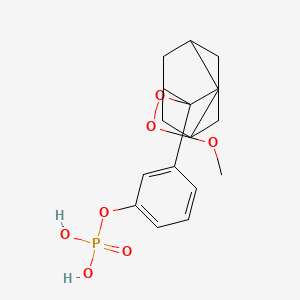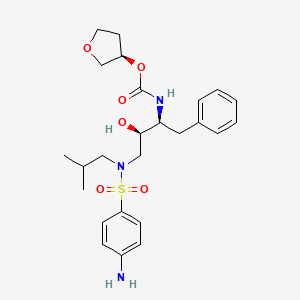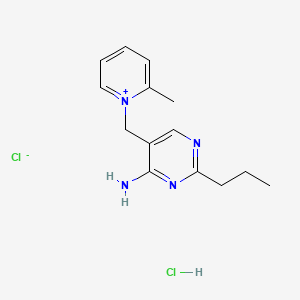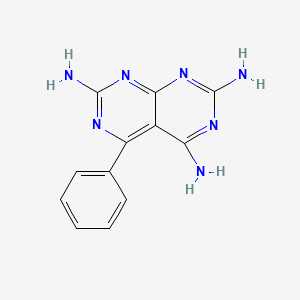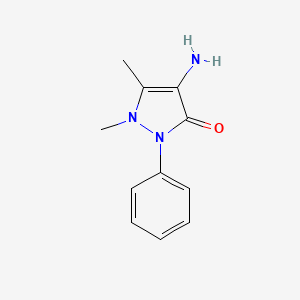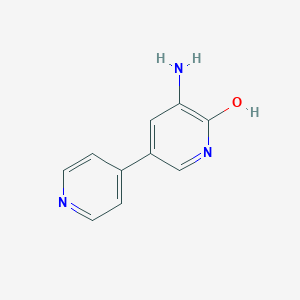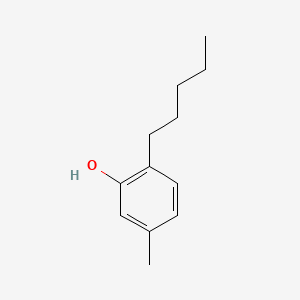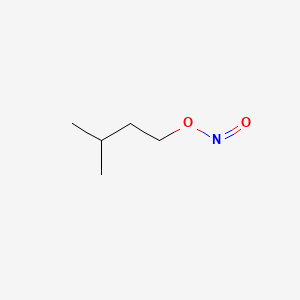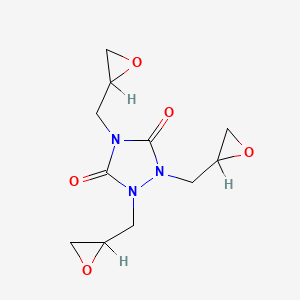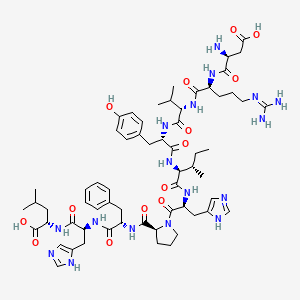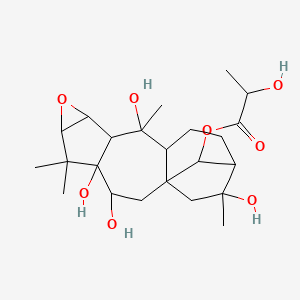
Asebotoxin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asebotoxin III is a diterpenoid isolated from the leaves of Asebi, Pieris japonica.
Wissenschaftliche Forschungsanwendungen
Neurological Research
Asebotoxin III (ATX-III), a toxin derived from Pieris japonica, has been utilized in studies exploring its effects on the central nervous system. Specifically, research conducted by Harada (1983) demonstrated that ATX-III induces hemorrhage in the lungs of guinea pigs, accompanied by a hypertensive response. This study offers insights into the mechanisms by which toxins can affect neural pathways and blood pressure regulation.
Microbial Community Analysis
In a different context, research on bioelectrochemical systems for the treatment of soil and groundwater contamination, though not directly involving Asebotoxin III, sheds light on the broader field of environmental toxicology. The study by Nguyen et al. (2016) discusses microbial communities that adapt to detoxify contaminants, an area of research that could be relevant for understanding the environmental interactions of various toxins, including Asebotoxin III.
Cellular Interaction Studies
The study of myotoxin III (MT-III), a phospholipase A2 from Bothrops asper venom, by Butrón et al. (1993), provides insights into the interactions of toxins with cultured mammalian cells. While this research does not directly involve Asebotoxin III, it contributes to the broader understanding of how toxins affect cellular membranes and functions, which is crucial for comprehending the actions of various toxins, including Asebotoxin III.
Biomedical Applications of Plant Toxins
The biomedical applications of plant toxins are explored in the research by James et al. (2004). This study examines the use of plant-derived toxins, like Asebotoxin III, in developing animal models for human diseases, studying molecular mechanisms, and creating potential drug candidates for various conditions.
Eigenschaften
CAS-Nummer |
28894-73-7 |
|---|---|
Produktname |
Asebotoxin III |
Molekularformel |
C23H36O8 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
(3,4,10,15-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-17-yl) 2-hydroxypropanoate |
InChI |
InChI=1S/C23H36O8/c1-10(24)18(26)31-16-11-6-7-12-21(5,28)15-14-17(30-14)19(2,3)23(15,29)13(25)8-22(12,16)9-20(11,4)27/h10-17,24-25,27-29H,6-9H2,1-5H3 |
InChI-Schlüssel |
PTPFNNBWQYPEKV-ITNXZKQQSA-N |
SMILES |
CC(C(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O)O |
Kanonische SMILES |
CC(C(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)C5C(C4(C)C)O5)O)O)CC2(C)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
acebotoxin III asebotoxin I asebotoxin III |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



